4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
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Overview
Description
4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a chromenyl group, and a benzamide moiety
Preparation Methods
The synthesis of 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, including the formation of the chromenyl core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can be compared with other similar compounds, such as:
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
- Indole derivatives : These compounds share some structural similarities and are known for their diverse biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, with the CAS number 923185-52-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H20FNO3, with a molecular weight of 401.4 g/mol. The structure features a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chromone derivatives can inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast Cancer) | 10.5 | Apoptosis induction |
Compound B | A431 (Skin Cancer) | 15.0 | Cell cycle arrest |
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX enzymes are widely studied for their role in reducing inflammation and pain.
3. Cholinesterase Inhibition
Compounds with a similar chromene framework have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease.
Enzyme | IC50 (µM) |
---|---|
AChE | 12.0 |
BChE | 18.5 |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : By inhibiting COX and cholinesterase enzymes, the compound can modulate inflammatory responses and neurotransmitter levels.
- Free Radical Scavenging : Similar compounds have shown antioxidant properties, which help in reducing oxidative stress associated with various diseases.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Chromone Derivatives : A study published in Molecules highlighted the anticancer potential of chromone derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines through apoptosis mechanisms .
- Neuroprotective Effects : Research indicated that certain chromene derivatives could protect neuronal cells from oxidative stress by scavenging free radicals, which could be relevant for neurodegenerative disease therapy .
- Anti-inflammatory Activity : A comparative study showed that chromone-based compounds exhibited potent COX inhibition, suggesting their use as anti-inflammatory agents in clinical settings .
Properties
IUPAC Name |
4-fluoro-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-15(2)16-3-5-17(6-4-16)24-14-22(28)21-13-20(11-12-23(21)30-24)27-25(29)18-7-9-19(26)10-8-18/h3-15H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKGERYZXGTUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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